molecular formula C20H22N6O4 B13937163 N~1~,N~4~-Bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide CAS No. 336620-74-7

N~1~,N~4~-Bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide

Cat. No.: B13937163
CAS No.: 336620-74-7
M. Wt: 410.4 g/mol
InChI Key: NQRNQMGUPGAASM-UHFFFAOYSA-N
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Description

N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two methoxyphenyl groups and a tetrazine ring, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This process includes several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxyphenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s tetrazine ring can participate in bioorthogonal reactions, making it useful for labeling and tracking biological molecules. Additionally, its methoxyphenyl groups can interact with various enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N4-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its tetrazine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring specific bioorthogonal reactions and interactions with biological molecules.

Properties

CAS No.

336620-74-7

Molecular Formula

C20H22N6O4

Molecular Weight

410.4 g/mol

IUPAC Name

1-N,4-N-bis(2-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide

InChI

InChI=1S/C20H22N6O4/c1-13-23-26(20(28)22-16-10-6-8-12-18(16)30-4)14(2)24-25(13)19(27)21-15-9-5-7-11-17(15)29-3/h5-12H,1-4H3,(H,21,27)(H,22,28)

InChI Key

NQRNQMGUPGAASM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=NN1C(=O)NC2=CC=CC=C2OC)C)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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